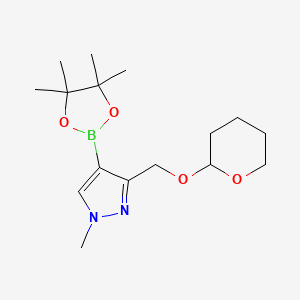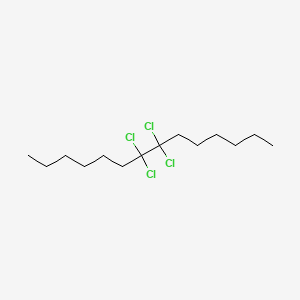![molecular formula C12H8BClO3 B13406449 (3-Chlorodibenzo[b,d]furan-1-yl)boronic acid](/img/structure/B13406449.png)
(3-Chlorodibenzo[b,d]furan-1-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Chlorodibenzo[b,d]furan-1-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a chlorinated dibenzofuran moiety. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Chlorodibenzo[b,d]furan-1-yl)boronic acid typically involves the halogenation of dibenzofuran followed by borylation. One common method includes the use of palladium-catalyzed borylation of the corresponding halogenated dibenzofuran derivative. The reaction conditions often involve the use of bis(pinacolato)diboron as the boron source, a palladium catalyst, and a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents and catalysts may also be adjusted to ensure cost-effectiveness and scalability .
化学反応の分析
Types of Reactions: (3-Chlorodibenzo[b,d]furan-1-yl)boronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki–Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol derivative.
Substitution: The chlorine atom on the dibenzofuran ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., DMF, THF).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Suzuki–Miyaura Coupling: Biaryl compounds.
Oxidation: Phenol derivatives.
Substitution: Substituted dibenzofuran derivatives.
科学的研究の応用
(3-Chlorodibenzo[b,d]furan-1-yl)boronic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of (3-Chlorodibenzo[b,d]furan-1-yl)boronic acid in Suzuki–Miyaura coupling involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the carbon-carbon bond . The boronic acid group also interacts with various molecular targets through hydrogen bonding and coordination with metal centers .
類似化合物との比較
Dibenzofuran: A parent compound with similar structural features but lacks the boronic acid functional group.
(3-(Dibenzo[b,d]furan-1-yl)phenyl)boronic acid: A related compound with an additional phenyl group attached to the boronic acid.
(8-Chlorodibenzo[b,d]furan-1-yl)boronic acid: A positional isomer with the chlorine atom at a different position on the dibenzofuran ring.
Uniqueness: (3-Chlorodibenzo[b,d]furan-1-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules .
特性
分子式 |
C12H8BClO3 |
|---|---|
分子量 |
246.45 g/mol |
IUPAC名 |
(3-chlorodibenzofuran-1-yl)boronic acid |
InChI |
InChI=1S/C12H8BClO3/c14-7-5-9(13(15)16)12-8-3-1-2-4-10(8)17-11(12)6-7/h1-6,15-16H |
InChIキー |
ISJGRUZLHDAERE-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=CC2=C1C3=CC=CC=C3O2)Cl)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


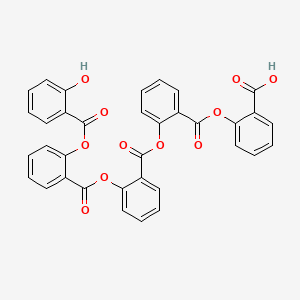
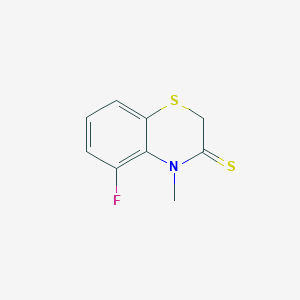
![methyl (2S)-2-[[(2S)-2-amino-2-phenylacetyl]amino]-2-phenylacetate](/img/structure/B13406380.png)
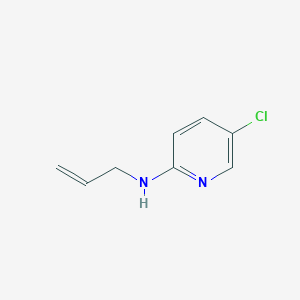
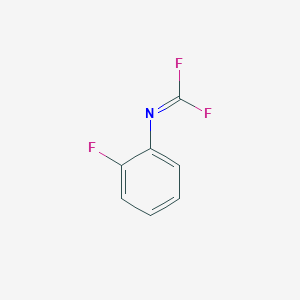
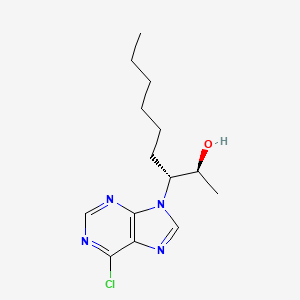
![2-Fluoroethyl 1-[(1r)-1-phenylethyl]-1h-imidazole-5-carboxylate](/img/structure/B13406404.png)

![(2R,5S,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;trihydrate](/img/structure/B13406415.png)
![[2-[2-[[2-(5-Chloro-2-hydroxybenzoyl)oxyacetyl]amino]ethylamino]-2-oxoethyl] 5-chloro-2-hydroxybenzoate](/img/structure/B13406423.png)
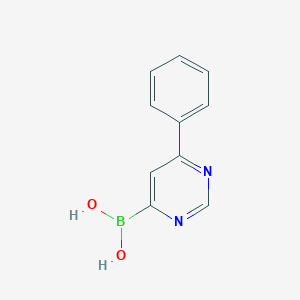
![(3R,5S,6E)-rel-7-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-6-heptenoic Acid Methyl Ester](/img/structure/B13406433.png)
